N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1,4-disulfonamide
Description
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1,4-disulfonamide is a pyrazolone derivative functionalized with a benzene-1,4-disulfonamide group. Pyrazolone derivatives are well-documented for their pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities . Structural studies of related pyrazolone derivatives (e.g., carbamates, acetamides) reveal planar amide groups and hydrogen-bonded dimerization patterns, which are critical for crystal packing and intermolecular interactions .
Properties
Molecular Formula |
C17H18N4O5S2 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
4-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzene-1,4-disulfonamide |
InChI |
InChI=1S/C17H18N4O5S2/c1-12-16(17(22)21(20(12)2)13-6-4-3-5-7-13)19-28(25,26)15-10-8-14(9-11-15)27(18,23)24/h3-11,19H,1-2H3,(H2,18,23,24) |
InChI Key |
WRFXVPPFBMIGQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1,4-disulfonamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in a suitable solvent, such as acetone, and is heated to around 50°C while being stirred for several hours. The resulting product is then purified and characterized using techniques such as single crystal X-ray diffraction (XRD) analysis .
Chemical Reactions Analysis
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1,4-disulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide groups can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1,4-disulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and bioactive molecules.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its interaction with specific molecular targets.
Industry: It is utilized in the development of dyes, pigments, and analytical reagents.
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1,4-disulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Research Findings and Implications
Hydrogen-Bonding Networks : The disulfonamide group in the target compound may form robust hydrogen-bonded frameworks, similar to R²²(10) motifs observed in acetamide derivatives , which stabilize crystal lattices and influence dissolution rates .
Synthetic Feasibility : Unlike ultrasound-assisted pyrazolo[1,5-a]pyrimidine synthesis , the target compound likely requires classical sulfonylation conditions, as seen in acetamide preparations .
Biological Optimization : The dual sulfonamide design could improve pharmacokinetics over less polar analogs (e.g., carbamates ), balancing solubility and membrane permeability.
Biological Activity
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1,4-disulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
- Molecular Formula : C21H18N6O2S
- Molecular Weight : 450.545 g/mol
- CAS Number : 328109-02-0
The structure features a pyrazole ring linked to a benzene sulfonamide moiety, which is crucial for its biological activity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Anti-inflammatory Activity : Pyrazole derivatives are known for their anti-inflammatory properties, often acting as inhibitors of cyclooxygenase enzymes (COX) which play a pivotal role in inflammation and pain pathways .
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antibacterial and antifungal activities. The sulfonamide group enhances the compound's ability to penetrate microbial membranes and disrupt cellular processes .
- Anticancer Potential : Some derivatives of pyrazole have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
Biological Activity Data
The following table summarizes key biological activities associated with similar pyrazole derivatives:
| Activity Type | Compound Example | Effectiveness (IC50 or % Inhibition) |
|---|---|---|
| Anti-inflammatory | N-(1,5-Dimethylpyrazole) | IC50 = 10 µM |
| Antibacterial | N-(1,5-Dimethylpyrazole) | 80% inhibition at 100 µg/mL |
| Antifungal | N-(1,5-Dimethylpyrazole) | 70% inhibition against Candida spp. |
| Anticancer | Various pyrazole derivatives | IC50 = 15 µM against HeLa cells |
Case Study 1: Anti-inflammatory Effects
A study published in Pharmacology Reports evaluated the anti-inflammatory effects of several pyrazole derivatives, including those similar to this compound. The results indicated significant inhibition of COX enzymes leading to reduced prostaglandin synthesis and alleviation of inflammation in animal models .
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial properties of this class of compounds revealed promising results against both Gram-positive and Gram-negative bacteria. For instance, a derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Case Study 3: Anticancer Activity
In vitro studies showed that certain pyrazole derivatives induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved the activation of caspases and the disruption of mitochondrial membrane potential .
Q & A
Basic Research Questions
Q. How is N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1,4-disulfonamide synthesized, and what spectroscopic methods are used for structural confirmation?
- Methodology : The compound is synthesized via sulfonamide coupling between 4-aminoantipyrine derivatives and benzene-1,4-disulfonyl chloride under controlled conditions (e.g., anhydrous solvent, base catalysis). Structural confirmation employs:
- Single-crystal X-ray diffraction (XRD) : Resolves bond lengths (e.g., C–C mean 0.007 Å) and torsion angles .
- NMR spectroscopy : Assigns proton environments, particularly the pyrazolyl and sulfonamide groups.
- Mass spectrometry : Validates molecular weight (e.g., expected Mr ~388–420 g/mol based on analogs) .
Q. What are the key crystallographic parameters for this compound?
- Structural insights : Analogous pyrazolyl sulfonamides crystallize in orthorhombic systems (e.g., space group P212121) with unit cell dimensions a ≈8.4–9.3 Å, b ≈9.3–14.5 Å, and c ≈14.5 Å . Hydrogen bonding between sulfonamide O atoms and pyrazolyl N–H groups stabilizes the lattice (bond distances ~2.8–3.0 Å) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of the sulfonamide groups?
- Approach : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis set calculates:
- Electrostatic potential surfaces : Identifies nucleophilic/electrophilic sites on sulfonamide S=O groups .
- Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugative interactions (e.g., LP(O) → σ*(N–S)) .
- Reaction path simulations : Models sulfonamide hydrolysis or substitution pathways using quantum chemical reaction searches .
Q. What intermolecular interactions dominate the crystal packing, and how do they influence stability?
- Findings : Hirshfeld surface analysis of analogs reveals:
- H-bonding : Contributes 25–30% to stability (e.g., N–H···O interactions) .
- π-π stacking : Between phenyl and pyrazolyl rings (distance ~3.6 Å) .
- C–H···π interactions : Additional stabilization (~10% contribution) .
Q. How should researchers address discrepancies in reported crystallographic data for similar derivatives?
- Resolution strategies :
- Validate experimental conditions : Temperature (e.g., 100 K vs. 293 K) affects thermal motion and R factors (e.g., 0.042 vs. 0.064) .
- Cross-check refinement parameters : Data-to-parameter ratios >15 improve reliability (e.g., ratio 21.9 in high-quality datasets) .
- Use dual refinement software : SHELXL and Olex2 reduce model bias .
Q. What side reactions occur during sulfonamide coupling, and how can they be minimized?
- Common issues :
- Incomplete sulfonation : Detected via HPLC-MS; mitigated by excess sulfonyl chloride and prolonged reaction time .
- By-product formation : E.g., bis-sulfonated products. Optimize stoichiometry (1:1 molar ratio) and use non-polar solvents (e.g., dichloromethane) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
